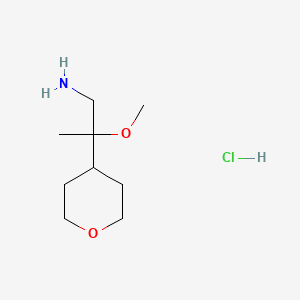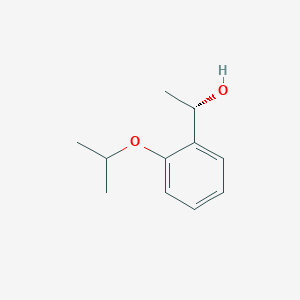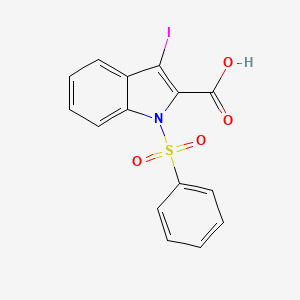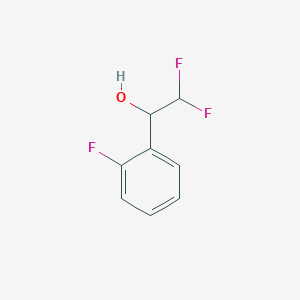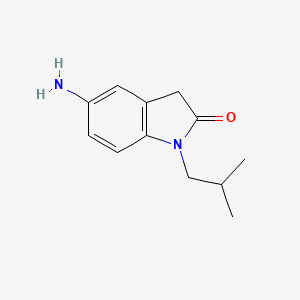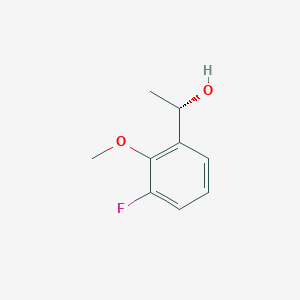![molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a chemical compound with the molecular formula C11H20O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the butane chain, which is further connected to the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable bicyclo[2.2.1]heptane derivative to introduce the butan-2-ol moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norborneol: A similar compound with a hydroxyl group attached to the bicyclo[2.2.1]heptane structure.
Isoborneol: Another derivative with a different stereochemistry.
Borneol: A bicyclic alcohol with similar properties but different applications.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is unique due to its extended butan-2-ol chain, which provides additional functionalization opportunities compared to simpler bicyclic alcohols. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol |
InChI |
InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3 |
Clé InChI |
OIJZAAKPXGUIIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CC2CCC1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


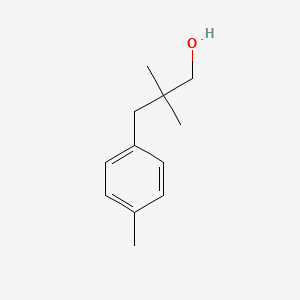
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)


![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
